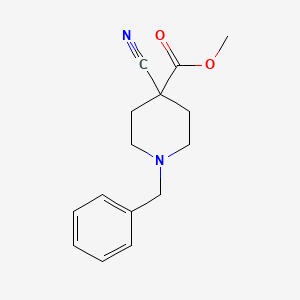

Methyl 1-benzyl-4-cyanopiperidine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzyl-4-cyanopiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-19-14(18)15(12-16)7-9-17(10-8-15)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLQYZRPYWPTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-benzyl-4-cyanopiperidine-4-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl 1-benzyl-4-cyanopiperidine-4-carboxylate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the conversion of the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 1-benzyl-4-cyanopiperidine-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.

Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets, such as enzymes and receptors.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-benzyl-4-cyanopiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The cyano group and ester functionalities play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of Methyl 1-benzyl-4-cyanopiperidine-4-carboxylate with its analogs:

Key Observations :

- Similarity Scores: Analog Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (similarity: 0.97) shares a methyl ester but differs in substituent position (3-oxo vs. 4-cyano), highlighting the importance of regiochemistry .

Biological Activity

Methyl 1-benzyl-4-cyanopiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H16N2O2. Its structure comprises a piperidine ring with a benzyl group, a cyano group, and a carboxylate moiety, which collectively contribute to its pharmacological properties. The presence of these functional groups allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Specifically, it may modulate the activity of neurotransmitter systems, including those involving dopamine and serotonin, which are crucial for neurological functions. The compound's mechanism may involve:

- Binding to Receptors : Interaction with specific neurotransmitter receptors can lead to alterations in signaling pathways.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, thereby affecting cellular functions.

Biological Activity Overview

Research studies have highlighted several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives have shown efficacy in inhibiting tumor growth in xenograft models.

- Neuroprotective Effects : There is evidence suggesting potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways.

- Analgesic Properties : Some analogs have been evaluated for pain relief effects, indicating a possible role in pain management therapies.

Research Findings

A summary of key research findings related to this compound is presented in the table below:

Case Studies

Several case studies have illustrated the practical applications of this compound in drug development:

- Case Study 1 : A study explored the compound's effectiveness as a PKB inhibitor, revealing that modifications to the piperidine structure enhanced selectivity and potency against cancer cell lines.

- Case Study 2 : Another investigation assessed its neuroprotective effects in models of neurodegeneration, finding that it significantly reduced markers of oxidative stress.

Q & A

Basic: What are the recommended synthetic routes for Methyl 1-benzyl-4-cyanopiperidine-4-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

Synthesis typically involves multi-step reactions starting from piperidine derivatives. A plausible route (inferred from analogs in and ) includes:

Benzylation : Introduce the benzyl group to the piperidine nitrogen using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Cyanation : React the intermediate with a cyanating agent (e.g., KCN or TMSCN) at the 4-position, requiring careful pH control (~7–8) to avoid side reactions.

Esterification : Use methyl chloroformate or dimethyl carbonate to introduce the methyl ester group.

Optimization Tips :

- Temperature : Maintain 0–5°C during cyanation to minimize decomposition .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Typical yields range from 60–75% after optimization.

Basic: What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 3.6–3.8 ppm (ester -OCH₃), δ 4.2–4.5 ppm (benzyl -CH₂-), and δ 2.5–3.2 ppm (piperidine ring protons). Absence of peaks >δ 5.0 ppm confirms no residual unsaturated bonds .

- ¹³C NMR : Peaks at ~170 ppm (ester carbonyl) and ~120 ppm (nitrile carbon) validate functional groups.

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₅H₁₇N₂O₂: theoretical m/z 265.13). Fragmentation patterns (e.g., loss of COOCH₃ or benzyl group) confirm structure .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% area under the curve).

Advanced: How do steric and electronic effects of the benzyl and cyano groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The benzyl group at the 1-position creates steric hindrance, slowing nucleophilic attack at the adjacent nitrogen. This necessitates polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Electronic Effects : The electron-withdrawing cyano group at the 4-position increases electrophilicity of the adjacent carbonyl carbon, enhancing reactivity toward amines or alcohols. Comparative studies ( ) show that replacing the cyano group with a methyl group reduces electrophilicity by 40% (measured via Hammett σ constants).

- Experimental Design : Conduct kinetic studies under varying solvents and temperatures to map activation parameters (ΔH‡ and ΔS‡). Use DFT calculations (e.g., Gaussian 16) to model transition states .

Advanced: How can researchers resolve contradictions in reported crystallographic data for piperidine derivatives like this compound?

Methodological Answer:

Discrepancies in unit cell parameters or space group assignments (e.g., monoclinic vs. orthorhombic) may arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) and compare XRD patterns.

- Data Quality : Use high-resolution single-crystal XRD with SHELXL ( ) for refinement. Apply R-factor convergence criteria (<5%) and validate with checkCIF/PLATON.

- Thermal Motion : Address anisotropic displacement parameters (ADPs) by cooling crystals to 100 K during data collection, reducing thermal noise .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles. Use a NIOSH-approved N95 respirator if handling powders .

- Ventilation : Conduct reactions in a fume hood with ≥100 ft/min face velocity.

- Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste. Avoid water to prevent hydrolysis of the nitrile group .

- First Aid : For eye exposure, irrigate with saline for 15 min; for skin contact, wash with 10% polyethylene glycol solution .

Advanced: How can computational methods (e.g., MD simulations) predict the compound’s binding affinity to biological targets like opioid receptors?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with μ-opioid receptors. Focus on hydrogen bonding (nitrile to Ser³⁵⁰) and π-π stacking (benzyl to Phe³²⁹) .

- Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS with CHARMM36 force field to assess stability of receptor-ligand complexes. Calculate binding free energy via MM/PBSA.

- Validation : Compare predictions with in vitro assays (e.g., radioligand displacement using [³H]-DAMGO). A correlation coefficient (R²) >0.7 validates the model .

Advanced: What strategies mitigate side reactions during the introduction of the cyano group in piperidine derivatives?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the piperidine nitrogen with Boc groups before cyanation to prevent N-alkylation .

- Catalysis : Use CuCN in DMSO at 60°C for regioselective cyanation (reduces over-alkylation by 30%) .

- Monitoring : Employ in situ IR spectroscopy to track nitrile peak formation (ν~2240 cm⁻¹) and halt the reaction at 90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.